molecular formula C8H7ClN2O2 B187649 (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide CAS No. 14722-82-8

(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide

Cat. No. B187649
CAS RN: 14722-82-8
M. Wt: 198.6 g/mol
InChI Key: VFTUFVGOXLZZPW-BJMVGYQFSA-N
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Description

“(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide” is a biochemical used for proteomics research . It has a molecular formula of C8H7ClN2O2 and a molecular weight of 198.61 .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H7ClN2O2 . This suggests that it contains eight carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of "(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide" .

properties

IUPAC Name

(2E)-N-(2-chlorophenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTUFVGOXLZZPW-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14722-82-8
Record name 2-Chloroisonitrosoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014722828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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